![molecular formula C8H16N2O B1268245 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol CAS No. 39753-73-6](/img/structure/B1268245.png)
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol
Overview
Description
“2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol” is a chemical compound with the molecular formula C8H16N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol” is characterized by a linear formula of C8H16N2O2 . The molecular weight of the compound is 156.23 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol” include a molecular formula of C8H16N2O and a molecular weight of 156.23 .Scientific Research Applications
Synthesis of Nitroxide Radicals
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol: is utilized in the synthesis of nitroxide radicals . These radicals are important for their stable magnetic properties and are used in various applications such as:
Electrophilic Reactions
The compound reacts with electrophiles followed by oxidation to produce mono- and bifunctional substituted nitroxides . These derivatives have applications in:
Chelating Agents
Metallated forms of 1-Hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline can be used to create spin-labeled chelating agents . These agents are useful in:
Enaminocarbonyl and Thiocarbonyl Derivatives
The reactions of the compound can lead to the formation of enaminocarbonyl and thiocarbonyl derivatives . These compounds are significant in:
Kinetics Studies
The kinetics of oxidation of 2,2,4,5,5-pentamethyl-1-hydroxy-3-imidazoline can be studied to understand reaction mechanisms . This has implications in:
properties
IUPAC Name |
1-hydroxy-2,2,4,5,5-pentamethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-7(2,3)10(11)8(4,5)9-6/h11H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXZDYKJAPNRPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(N(C1(C)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192837 | |
Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |
CAS RN |
39753-73-6 | |
Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039753736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,4,5,5-Pentamethyl-2,5-dihydro-1H-imidazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,5,5-PENTAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWP18R484E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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